molecular formula C13H15NO2 B2632387 1,3-Cyclohexanedione, 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]- (9CI) CAS No. 259544-81-5

1,3-Cyclohexanedione, 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]- (9CI)

Cat. No.: B2632387
CAS No.: 259544-81-5
M. Wt: 217.268
InChI Key: PVLRNJJPSDCUPI-UHFFFAOYSA-N
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Description

1,3-Cyclohexanedione, 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]- (9CI) is a chemical compound with a complex structure that includes a cyclohexanedione core and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Cyclohexanedione, 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]- typically involves the reaction of 1,3-cyclohexanedione with 3,5-dimethyl-1H-pyrrole-2-carbaldehyde under basic conditions. A common method includes stirring a mixture of 1,3-cyclohexanedione and the pyrrole derivative in the presence of a base such as potassium carbonate in a solvent like acetonitrile at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclohexanedione, 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]- can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.

Scientific Research Applications

1,3-Cyclohexanedione, 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Cyclohexanedione, 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]- involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can influence its reactivity and biological activity. The pathways involved in its action include binding to specific enzymes or receptors, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Cyclohexanedione, 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]- is unique due to the presence of the pyrrole moiety, which imparts distinct chemical properties and reactivity compared to other cyclohexanedione derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-8-6-9(2)14-11(8)7-10-12(15)4-3-5-13(10)16/h6-7,14H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLRNJJPSDCUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C=C2C(=O)CCCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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